lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2173637-01-7
VCID: VC8090156
InChI: InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m1./s1
SMILES: [Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-]
Molecular Formula: C8H12LiNO4
Molecular Weight: 193.2

lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate

CAS No.: 2173637-01-7

Cat. No.: VC8090156

Molecular Formula: C8H12LiNO4

Molecular Weight: 193.2

* For research use only. Not for human or veterinary use.

lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate - 2173637-01-7

Specification

CAS No. 2173637-01-7
Molecular Formula C8H12LiNO4
Molecular Weight 193.2
IUPAC Name lithium;(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate
Standard InChI InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m1./s1
Standard InChI Key OSKLBSBGDIYHPH-KDKCWTOHSA-M
Isomeric SMILES [Li+].CC(C)(C)OC(=O)N1C[C@@H]1C(=O)[O-]
SMILES [Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-]
Canonical SMILES [Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s structure comprises an aziridine ring—a strained three-membered heterocycle with one nitrogen atom—functionalized with a Boc group and a carboxylate moiety. Key features include:

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₂LiNO₄
Molecular Weight193.2 g/mol
Stereochemistry(2R) configuration at aziridine C2 position
IUPAC NameLithium;(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate
SMILES[Li+].CC(C)(C)OC(=O)N1C[C@@H]1C(=O)[O-]

The Boc group enhances solubility in organic solvents and stabilizes the nitrogen against undesired reactions, while the lithium carboxylate improves reactivity in polar aprotic media .

Spectral and Physical Data

  • NMR: The proton NMR spectrum typically shows signals for the Boc tert-butyl group (δ ~1.44 ppm, singlet), aziridine protons (δ ~2.8–3.2 ppm, multiplet), and carboxylate resonance .

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of Boc and carboxylate) and ~1250 cm⁻¹ (C–N of aziridine) .

  • Solubility: Soluble in THF, DMF, and DMSO; sparingly soluble in water .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step process starting from (R)-1-(tert-butoxycarbonyl)aziridine-2-carboxylic acid (CAS: 1286768-92-0) :

  • Deprotonation: Treatment of the parent acid with lithium hydroxide or lithium bicarbonate in a polar solvent (e.g., methanol or water) yields the lithium salt .

  • Purification: Isolation via crystallization or column chromatography ensures enantiomeric purity (>97% ee) .

Example Protocol :

  • Dissolve (R)-1-Boc-aziridine-2-carboxylic acid (1.0 equiv) in anhydrous THF.

  • Add LiOH·H₂O (1.05 equiv) at 0°C and stir for 2 hours.

  • Filter and concentrate under reduced pressure to obtain the lithium salt as a white solid (yield: 85–92%).

Stereochemical Considerations

The (2R) configuration is critical for its reactivity. Enantioselective synthesis methods, such as asymmetric epoxidation of glycidates followed by azide-mediated ring contraction, are employed to avoid racemization .

Reactivity and Functionalization

Ring-Opening Reactions

The strained aziridine ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols) under acidic or Lewis acid-catalyzed conditions :

Li+[Boc-Aziridine-COO]+NuBF3OEt2Boc-Nu-CH2COOLi+\text{Li}^+[\text{Boc-Aziridine-COO}^-] + \text{Nu}^- \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{Boc-Nu-CH}_2\text{COO}^- \text{Li}^+

Key Applications:

  • Pharmaceutical Intermediates: Synthesis of β-amino alcohols and diamines via nucleophilic attack at the less substituted carbon .

  • Peptide Mimetics: Incorporation into peptidomimetic scaffolds to enhance metabolic stability .

Boc Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to generate the primary aziridine carboxylate, which is prone to polymerization unless stabilized .

Applications in Organic Synthesis

Asymmetric Catalysis

The compound serves as a chiral ligand in lithium-mediated enantioselective additions. For example, it facilitates the synthesis of α-hydroxy ketones with >90% ee when paired with organozinc reagents .

Comparative Analysis with Stereoisomers

The (2S)-enantiomer (CAS: 2173637-20-0) exhibits distinct reactivity:

Property(2R)-Isomer(2S)-Isomer
Ring-opening rateFaster with electrophilesSlower, prefers nucleophiles
Biological activityHigher cytotoxicity in assaysReduced interaction with targets
Synthetic utilityPreferred in peptide synthesisUsed in polymer chemistry

This stereospecificity underscores the importance of enantiopure synthesis .

Industrial and Research Trends

Recent patents (2023–2025) highlight its role in:

  • Bioconjugation: Site-specific modification of antibodies using aziridine carboxylates .

  • Sustainable Chemistry: Recyclable lithium catalysts for green synthesis .

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